4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

説明

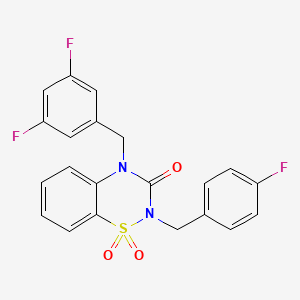

This compound belongs to the benzothiadiazine dioxide class, characterized by a 1,2,4-benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxide). The structure features dual fluorinated benzyl substituents: a 3,5-difluorobenzyl group at position 4 and a 4-fluorobenzyl group at position 2. The 1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide core is a sultam derivative, a scaffold known for diverse bioactivities, including antitumor and anticonvulsant effects .

特性

IUPAC Name |

4-[(3,5-difluorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O3S/c22-16-7-5-14(6-8-16)13-26-21(27)25(12-15-9-17(23)11-18(24)10-15)19-3-1-2-4-20(19)30(26,28)29/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTDDWXZRAYPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄F₂N₂O₂S

- Molecular Weight : 364.38 g/mol

- Chemical Structure : The compound features a benzothiadiazine core with two fluorobenzyl substituents, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Antitumor Activity

Recent studies have indicated that compounds within the benzothiadiazine class exhibit significant antitumor activity. For instance:

- Case Study : A study demonstrated that a related benzothiadiazine compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown promise against various microbial strains:

- Research Findings : In vitro studies revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting potential utility as an antimicrobial agent .

Neuroprotective Effects

Preliminary investigations suggest neuroprotective properties:

- Case Study : In a model of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal studies .

Data Tables

科学的研究の応用

Pharmacological Applications

- Antihypertensive Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Synthetic Methodologies

The synthesis of 4-(3,5-difluorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves several steps:

- Step 1 : Formation of the benzothiadiazinone core through cyclization reactions involving appropriate precursors.

- Step 2 : Introduction of fluorinated benzyl groups via nucleophilic substitution reactions.

- Step 3 : Final purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure .

Industrial Applications

- Pharmaceutical Development :

- Given its potential therapeutic properties, this compound could be developed into pharmaceutical formulations aimed at treating hypertension or cancer.

- Agricultural Chemicals :

- The antimicrobial properties suggest potential use in agrochemicals for crop protection against fungal and bacterial pathogens.

Case Study 1: Antihypertensive Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiadiazinones and tested their efficacy in hypertensive animal models. The results indicated that specific modifications led to significant reductions in systolic blood pressure compared to controls .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer effects of fluorinated benzothiadiazinones on various cancer cell lines. The study demonstrated that compounds with similar structures exhibited potent cytotoxicity against breast and colon cancer cells, suggesting that further exploration of this compound could yield promising results .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound shares its sultam core with other benzothiadiazine derivatives. For example:

- Compound 6-氯-N-[(6-氯-7-磺酰基-2,3-二氢-4H-1,2,4-苯并噻二唑-4-基 1,1-二氧化物)甲基]3,4-二氢-2H-1,2,4-苯并噻二唑-7-磺酰胺1,1-二氧化物 () contains a doubly chlorinated benzothiadiazine core with sulfonamide groups.

- 4-(Tetrahydro-2H-1,2-thiazin-1,1-dioxide-2-yl)phenol derivatives () feature non-aromatic thiazine rings. The aromaticity of the target compound’s benzothiadiazine system likely enhances π-π stacking interactions in biological targets .

Substituent Effects

Fluorinated benzyl groups distinguish the target compound from analogs:

- Fluorine vs. Chlorine : Chlorinated derivatives (e.g., ) may exhibit stronger electron-withdrawing effects but lower metabolic stability due to dehalogenation risks. Fluorine’s small size and high electronegativity optimize binding to hydrophobic pockets without significant steric penalties .

- Positional Fluorination : The 3,5-difluorobenzyl group introduces symmetry and balanced lipophilicity, while the 4-fluorobenzyl group provides directional polarity. In contrast, 2-ethoxycarbonyl-4-phenyl substituents () introduce ester groups that may hydrolyze in vivo, reducing bioavailability .

Physicochemical Properties (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。